molecular formula C17H29N5O B7191681 N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B7191681
M. Wt: 319.4 g/mol
InChI Key: UAWLUHVBNJJMEA-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide is a synthetic compound with a complex molecular structure. This compound is noteworthy for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by a unique arrangement of a cyclopropyl group, a pyrazole ring, and a piperazine moiety, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c1-12-11-16(19-22(12)13(2)15-5-6-15)18-17(23)14(3)21-9-7-20(4)8-10-21/h11,13-15H,5-10H2,1-4H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWLUHVBNJJMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)NC(=O)C(C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide typically involves multi-step procedures that start from readily available starting materials. The key steps include:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

  • Cyclopropyl Substitution: : Introduction of the cyclopropyl group is often achieved via the reaction of the pyrazole intermediate with cyclopropyl bromide in the presence of a base.

  • Attachment of Piperazine Moiety: : This involves a nucleophilic substitution reaction where the pyrazole-cyclopropyl intermediate is reacted with 1-(2-chloroethyl)-4-methylpiperazine to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Optimization of Reaction Conditions: : Scaling up the reactions with precise control over temperature, pressure, and catalysts.

  • Purification Techniques: : Utilizing methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides, typically involving reagents like potassium permanganate or chromium trioxide.

  • Reduction: : It can be reduced to amines using reducing agents such as lithium aluminium hydride.

  • Substitution: : Halogenation, nitration, and sulfonation reactions can modify the pyrazole ring or the piperazine moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminium hydride in ether.

  • Substitution: : Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

  • Oxidation: : Corresponding oxides or ketones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide finds applications in various scientific domains:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : In studies investigating its interaction with enzymes and receptors.

  • Medicine: : Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

  • Industry: : As an intermediate in the production of agrochemicals and materials science.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, potentially altering their function.

  • Pathways Involved: : Interaction with signaling pathways that regulate cellular processes, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-ethylpiperazin-1-yl)propanamide

  • N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-phenylpiperazin-1-yl)propanamide

  • N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methoxypiperazin-1-yl)propanamide

Remember, this is a simplified overview of a complex subject

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